Cas no 896376-65-1 (N,N-dibenzyl-4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methylbenzamide)

N,N-dibenzyl-4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methylbenzamide is a synthetic organic compound featuring a tetrahydroquinazoline dione core functionalized with a dibenzyl-substituted benzamide moiety. This structure imparts potential utility in medicinal chemistry, particularly as a scaffold for developing enzyme inhibitors or receptor modulators due to its rigid heterocyclic framework and amide linkage. The compound's dibenzyl groups enhance lipophilicity, which may improve membrane permeability in biological applications. Its synthetic versatility allows for further derivatization at multiple sites, enabling structure-activity relationship studies. The presence of the tetrahydroquinazoline dione unit suggests possible interactions with targets such as kinases or proteases, making it a candidate for exploratory pharmacological research.
N,N-dibenzyl-4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methylbenzamide structure
896376-65-1 structure
Product Name:N,N-dibenzyl-4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methylbenzamide
CAS No:896376-65-1
MF:C30H25N3O3
MW:475.537807226181
CID:6354188
PubChem ID:4113805
Update Time:2025-10-19

N,N-dibenzyl-4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methylbenzamide Chemical and Physical Properties

Names and Identifiers

    • N,N-dibenzyl-4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methylbenzamide
    • N,N-dibenzyl-4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide
    • F3407-3816
    • N,N-dibenzyl-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide
    • 896376-65-1
    • EU-0060609
    • AKOS002088103
    • Inchi: 1S/C30H25N3O3/c34-28(32(19-22-9-3-1-4-10-22)20-23-11-5-2-6-12-23)25-17-15-24(16-18-25)21-33-29(35)26-13-7-8-14-27(26)31-30(33)36/h1-18H,19-21H2,(H,31,36)
    • InChI Key: BDVRDMZZIKMYTP-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(=CC=1)CN1C(NC2C=CC=CC=2C1=O)=O)N(CC1C=CC=CC=1)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 475.18959167g/mol
  • Monoisotopic Mass: 475.18959167g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 36
  • Rotatable Bond Count: 7
  • Complexity: 745
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 69.7Ų

N,N-dibenzyl-4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methylbenzamide Pricemore >>

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N,N-dibenzyl-4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methylbenzamide Related Literature

Additional information on N,N-dibenzyl-4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methylbenzamide

Recent Advances in the Study of N,N-dibenzyl-4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methylbenzamide (CAS: 896376-65-1)

The compound N,N-dibenzyl-4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methylbenzamide (CAS: 896376-65-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This molecule, characterized by its unique quinazolinone scaffold, has been the subject of several studies aimed at elucidating its biological activity, mechanism of action, and potential as a lead compound for drug development.

Recent research has focused on the synthesis and optimization of this compound, with particular emphasis on enhancing its bioavailability and target specificity. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that modifications to the dibenzyl moiety could significantly improve the compound's binding affinity to specific protein targets, such as kinases involved in inflammatory pathways. The study utilized molecular docking simulations and in vitro assays to validate these findings, highlighting the compound's potential as an anti-inflammatory agent.

Another key area of investigation has been the compound's role in cancer therapy. Preliminary data from a 2024 study in Bioorganic & Medicinal Chemistry Letters revealed that N,N-dibenzyl-4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methylbenzamide exhibits selective cytotoxicity against certain cancer cell lines, particularly those with overexpression of the epidermal growth factor receptor (EGFR). The study suggested that the compound's mechanism of action involves inhibition of EGFR signaling pathways, leading to apoptosis in cancer cells.

In addition to its therapeutic potential, researchers have also explored the pharmacokinetic properties of this compound. A recent pharmacokinetic study (European Journal of Pharmaceutical Sciences, 2023) investigated the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound in rodent models. The results indicated favorable oral bioavailability and a relatively long half-life, making it a promising candidate for further preclinical development.

Despite these promising findings, challenges remain in the development of N,N-dibenzyl-4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methylbenzamide as a therapeutic agent. Issues such as potential off-target effects and the need for further optimization of its chemical structure to reduce toxicity are areas of active research. Collaborative efforts between academic institutions and pharmaceutical companies are underway to address these challenges and accelerate the translation of this compound into clinical applications.

In conclusion, the recent studies on N,N-dibenzyl-4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methylbenzamide (CAS: 896376-65-1) underscore its potential as a versatile scaffold for drug development. Its demonstrated activity in inflammation and cancer, coupled with its favorable pharmacokinetic properties, positions it as a promising candidate for further investigation. Future research should focus on elucidating its precise molecular targets and optimizing its therapeutic index to pave the way for clinical trials.

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